![molecular formula C12H16N4O2 B2369591 ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate CAS No. 338773-56-1](/img/structure/B2369591.png)
ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate
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Overview
Description
Ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate, also known as DDAO-Et, is a fluorescent dye used in scientific research. It is a small molecule that emits a bright yellow-green fluorescence when excited by blue light. The dye is widely used in various applications, including microscopy, flow cytometry, and immunoassays.
Scientific Research Applications
Synthesis and Transformation
- Synthesis Methodology: Ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate and related compounds have been synthesized through various chemical reactions. For example, Bevk et al. (2001) detailed a synthesis involving ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane, leading to amino substituted products (Bevk, D., Kmetič, M., Rečnik, S., Svete, J., Golič, L., Golobič, A., & Stanovnik, B., 2001).
Chemical Transformations
- Catalysis and Reaction Studies: Green et al. (1978) explored the [Pd(cod)2]-catalyzed reactions of buta-1,3-diene, revealing the formation of various compounds including octa-2,7-dienylamines, suggesting potential applications in catalysis and organic synthesis (Green, M. J., Scholes, G., & Stone, F., 1978).
Application in Peptide Chemistry
- Peptide Chemistry: The 2-(diphenylphosphino)ethyl group has been used for carboxyl-protection in peptide chemistry, as detailed by Chantreux et al. (1984). This approach involves esterification using 2-(diphenylphosphino)ethanol in the presence of dicyclohexylcarbodiimide and 4-(dimethylamino)pyridine (Chantreux, D., Gamet, J., Jacquier, R., & Verducci, J., 1984).
Anticholinesterase Properties
- Pharmaceutical Applications: Topuzyan et al. (2014) synthesized 2-(dimethylamino)ethyl esters of N-substituted α-amino acids, revealing their anticholinesterase properties, indicating potential pharmaceutical applications (Topuzyan, V., Karapetyan, I. R., & Alebyan, G. P., 2014).
Heterocyclic System Synthesis
- Heterocyclic Compounds Synthesis: A variety of heterocyclic systems have been synthesized using derivatives of ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate. For instance, Pirnat et al. (2010) described a synthesis process for aminosubstituted 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates (Pirnat, K., Meden, A., Svete, J., & Stanovnik, B., 2010).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-4-18-12(17)9-15-6-5-11(16(2)3)10(7-13)8-14/h5-6,15H,4,9H2,1-3H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDQOROYYNFFHW-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC=CC(=C(C#N)C#N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN/C=C/C(=C(C#N)C#N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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